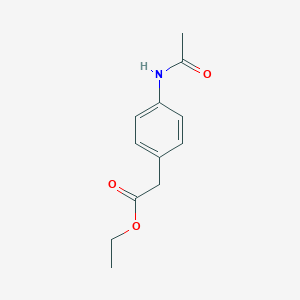

Ethyl 2-(4-acetamidophenyl)acetate

Descripción

Contextualization within Aromatic Ester and N-Phenylacetamide Chemistry

As an aromatic ester, Ethyl 2-(4-acetamidophenyl)acetate is part of a class of compounds known for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Aromatic esters are characterized by an ester functional group directly attached to an aromatic ring, which influences their chemical reactivity. numberanalytics.com They can undergo various reactions such as hydrolysis, reduction, and electrophilic substitution. numberanalytics.com

The presence of the N-phenylacetamide group places this compound within another important class of molecules. ebi.ac.uk The N-phenylacetamide scaffold is a common feature in many biologically active compounds and is often explored in drug discovery for its potential therapeutic properties. rsc.orgresearchgate.net

Significance as a Key Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a key intermediate in organic synthesis. smolecule.com Its functional groups, the ester and the acetamido group, allow for a variety of chemical transformations.

Key reactions involving this intermediate include:

Hydrolysis: The ester group can be hydrolyzed to yield 4-acetamidophenylacetic acid and ethanol (B145695). smolecule.com

Reduction: The compound can be reduced to form ethyl 2-(4-aminophenyl)acetate.

Substitution: The acetamido group can be modified under appropriate conditions.

The synthesis of this compound itself is typically achieved through the esterification of 4-acetamidophenylacetic acid with ethanol, often using a strong acid catalyst like sulfuric acid under reflux conditions. smolecule.com Another synthetic route involves the acetylation of 4-aminophenylacetic acid derivatives using acetic anhydride (B1165640). smolecule.com

Overview of Research Trajectories in Medicinal Chemistry

In medicinal chemistry, research involving this compound and its derivatives has explored a range of potential therapeutic applications. The structural similarity to paracetamol (acetaminophen) has prompted investigations into its analgesic and anti-inflammatory properties. smolecule.com

Derivatives of this compound have been studied for their potential as:

Anti-inflammatory agents: By potentially inhibiting enzymes like cyclooxygenase (COX).

Anticancer agents: Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. smolecule.com

Antidepressant agents: The broader class of phenylacetamides has been investigated for potential antidepressant activity. nih.gov

Antifungal agents: The incorporation of the N-phenylacetamide moiety into other heterocyclic structures, like 1,2,3-triazoles, has been explored for antifungal activity. rsc.org

The ability to modify the core structure of this compound allows for the generation of diverse libraries of compounds for biological screening, making it a valuable starting point for drug discovery programs.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-acetamidophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLUNZSKHFNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438576 | |

| Record name | Ethyl (4-acetamidophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13475-17-7 | |

| Record name | Ethyl (4-acetamidophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 4 Acetamidophenyl Acetate

Primary Synthetic Routes to Ethyl 2-(4-acetamidophenyl)acetate

The synthesis of this compound can be achieved through several pathways, with the esterification of 4-acetamidophenylacetic acid being a principal method.

Esterification of 4-Acetamidophenylacetic Acid with Ethanol (B145695)

The most direct and common method for synthesizing this compound is the Fischer esterification of 4-acetamidophenylacetic acid with ethanol. smolecule.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions. smolecule.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukpatsnap.com Subsequently, the nucleophilic oxygen of ethanol attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the ester is formed. chemguide.co.uk The reaction is reversible, and to favor the formation of the product, water is often removed as it is formed, for instance, through azeotropic distillation. smolecule.com

The reaction conditions for this esterification can be summarized as follows:

| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Concentrated Sulfuric Acid | 80-120 | 6 | ~75 |

This table presents typical conditions for the Fischer esterification of 4-acetamidophenylacetic acid with ethanol.

Alternative Synthetic Preparations

Beyond the direct esterification, alternative methods for the preparation of this compound have been explored. One such method involves the acetylation of 4-aminophenylacetic acid derivatives. smolecule.com This process often utilizes acetic anhydride (B1165640) in the presence of a base like pyridine. smolecule.com

Another approach is the use of coupling reagents to facilitate the esterification under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to achieve high yields at room temperature. smolecule.com This method proceeds through the formation of an active O-acylisourea intermediate. smolecule.com

Microwave-assisted synthesis has also been investigated as a means to accelerate the esterification process. By enabling rapid and uniform heating, microwave irradiation can significantly reduce reaction times compared to conventional refluxing, with studies on related amide syntheses showing yield improvements from 70% to 85-90%.

Chemical Transformations and Reactivity of this compound

The chemical reactivity of this compound is characterized by the transformations of its functional groups: the ethyl ester and the acetamido group.

Hydrolysis to 4-Acetamidophenylacetic Acid

The ester functional group in this compound can be hydrolyzed back to the corresponding carboxylic acid, 4-acetamidophenylacetic acid, and ethanol. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and involves the use of a base like sodium hydroxide. Acid-catalyzed hydrolysis, on the other hand, is a reversible process.

Reduction to Ethyl 2-(4-aminophenyl)acetate

The acetamido group of this compound can be reduced to an amino group, yielding ethyl 2-(4-aminophenyl)acetate. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH4). A safer and more economical alternative for a similar reduction of a nitro group to an amine involves the use of iron in the presence of ammonium (B1175870) chloride. mdpi.com

Substitution Reactions Involving the Acetamido Group or Phenyl Ring

The acetamido group itself can undergo substitution reactions under specific conditions. Furthermore, the aromatic phenyl ring is susceptible to electrophilic substitution reactions. smolecule.com The positions on the ring that are most likely to be substituted are influenced by the directing effects of the existing substituents, the acetamido and the ethyl acetate (B1210297) groups.

Advanced Synthetic Techniques for Enhanced Efficiency

Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of this compound synthesis, which typically involves the esterification of 4-acetamidophenylacetic acid with ethanol, microwave irradiation can dramatically reduce reaction times and potentially improve yields compared to conventional heating methods.

The application of microwaves provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar esterification reactions. For instance, the microwave-assisted synthesis of various esters, including ethyl cinnamates and thiazolyl acetates, has been successfully demonstrated, showcasing the broad applicability of this technique. nih.govrasayanjournal.co.in

A proposed microwave-assisted synthesis of this compound would involve the reaction of 4-acetamidophenylacetic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture would be subjected to microwave irradiation at a controlled temperature and for a short duration.

Table 1: Proposed Reaction Parameters for Microwave-Assisted Synthesis of this compound

| Parameter | Proposed Value/Condition | Rationale/Reference |

| Starting Materials | 4-acetamidophenylacetic acid, Ethanol | Standard reagents for esterification |

| Catalyst | Concentrated Sulfuric Acid | Common catalyst for Fischer esterification |

| Microwave Power | 100-300 W | Typical power range for laboratory microwave reactors |

| Temperature | 80-120 °C | Temperatures commonly used for microwave-assisted esterifications nih.gov |

| Reaction Time | 5-20 minutes | Significant reduction from conventional heating methods nih.govrasayanjournal.co.in |

The use of microwave irradiation is anticipated to drive the esterification equilibrium towards the product side more efficiently, leading to a higher conversion in a fraction of the time required by traditional refluxing methods.

Continuous Flow Reaction Systems

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. For the synthesis of this compound, a continuous flow process would typically involve pumping the reactants through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst.

While specific literature on the continuous flow synthesis of this compound is scarce, the esterification of related compounds in flow systems provides a solid foundation for its potential implementation. For example, the continuous flow biosynthesis of caffeic acid phenethyl ester in a packed-bed microreactor has been shown to be highly efficient. nih.gov Similarly, the design and simulation of continuous flow reactors for the large-scale production of ethyl acetate are well-established, demonstrating the industrial viability of this technology for ester synthesis. researchgate.net

A conceptual continuous flow setup for the synthesis of this compound would involve two separate inlet streams: one for a solution of 4-acetamidophenylacetic acid in a suitable solvent and another for ethanol containing an acid catalyst. These streams would converge in a mixing unit before entering a heated reactor coil. The residence time in the reactor, which is the time the reaction mixture spends in the heated zone, would be carefully controlled to maximize conversion. The product stream exiting the reactor would then be collected for purification.

Table 2: Conceptual Parameters for Continuous Flow Synthesis of this compound

| Parameter | Proposed Value/Condition | Rationale/Reference |

| Reactant Streams | 1: 4-acetamidophenylacetic acid in a solvent2: Ethanol with an acid catalyst | Standard configuration for a two-component reaction in flow |

| Reactor Type | Heated coil reactor or packed-bed reactor with a solid acid catalyst | Common reactor types for liquid-phase flow reactions |

| Temperature | 100-150 °C | Higher temperatures can be safely achieved in flow reactors |

| Pressure | Elevated pressure (to suppress solvent boiling) | A key advantage of closed-loop flow systems |

| Residence Time | 10-30 minutes | Significantly shorter than batch processing |

| Catalyst | Sulfuric acid (homogeneous) or a solid acid catalyst (heterogeneous) | Heterogeneous catalysts are preferred for ease of separation |

The adoption of continuous flow technology for the synthesis of this compound could lead to a more controlled, efficient, and scalable manufacturing process, aligning with the principles of green chemistry and modern pharmaceutical production.

Molecular Modifications and Derivative Synthesis of Ethyl 2 4 Acetamidophenyl Acetate

Design Principles for Structurally Diverse Analogues

The design of structurally diverse analogues of ethyl 2-(4-acetamidophenyl)acetate is guided by established principles of medicinal chemistry, aiming to enhance biological activity, metabolic stability, and target specificity. A key strategy involves the modification of existing functional groups to modulate the molecule's electronic and steric properties. For instance, introducing electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, to the phenyl ring can improve metabolic stability.

Another design principle is the replacement of certain moieties with bioisosteres. Heterocyclic replacements for the acetamido group, such as an imidazole (B134444) ring, have been explored to potentially enhance antibacterial activity through improved π-π stacking interactions with target enzymes. The overarching goal is to create a library of diverse structures to explore a wider range of biological targets and activities. This approach is rooted in the understanding that even minor structural changes can lead to significant differences in pharmacological profiles.

Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives from this compound leverages its inherent chemical reactivity. smolecule.com The primary strategies involve modifications at three key positions: the phenyl ring, the acetamido moiety, and the ester functional group. smolecule.com

The aromatic phenyl ring of this compound is a prime target for modification through electrophilic substitution reactions. smolecule.com Although specific examples directly modifying this starting material are not extensively detailed in the provided search results, general principles of aromatic chemistry can be applied. For instance, nitration or halogenation could introduce nitro or halo substituents onto the ring, which could then serve as handles for further synthetic transformations. The introduction of substituents on the phenyl ring can significantly alter the electronic properties of the entire molecule, influencing its interaction with biological targets.

The acetamido group is a crucial pharmacophore in many related compounds and offers opportunities for significant structural diversification. One common modification is the hydrolysis of the amide bond to yield the corresponding amine, ethyl 2-(4-aminophenyl)acetate, which can then be acylated with different acyl chlorides or anhydrides to introduce a variety of substituents. This allows for the exploration of how different N-acyl groups affect the compound's biological activity. Additionally, the acetamido group can be replaced entirely with other functional groups or heterocyclic rings to explore novel chemical space. For example, substitution with imidazole has been suggested to enhance antibacterial properties.

The ethyl ester group is readily modified through several standard organic reactions. smolecule.com

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(4-acetamidophenyl)acetic acid. smolecule.com This carboxylic acid derivative can then be coupled with various amines or alcohols to form a diverse library of amides and esters, respectively.

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst. smolecule.com This allows for the introduction of alkyl or aryl groups with varying steric and electronic properties.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-acetamidophenyl)ethanol, using reducing agents like lithium aluminum hydride. This alcohol can then be used in further synthetic manipulations.

Amidation: Direct reaction of the ester with amines can lead to the formation of amides, such as 2-(4-acetamidophenyl)-N-ethyl-N-methylacetamide. nih.gov

Exploration of Heterocyclic Compounds Derived from Related Precursors

The synthesis of heterocyclic compounds from precursors structurally related to this compound is a significant area of research. These precursors, often containing reactive functional groups, serve as versatile building blocks for constructing a wide array of heterocyclic systems.

For example, N-(4-acetylphenyl)-2-chloroacetamide, a related chloroacetamide derivative, has been used as a precursor for synthesizing various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net Reaction with 2-mercaptobenzothiazole (B37678), followed by condensation with reagents like phenylhydrazine (B124118) or thiosemicarbazide, leads to the formation of pyrazole (B372694) and thiazolin-4-one derivatives, respectively. researchgate.net

Similarly, 2-mercaptobenzothiazole can be reacted with ethyl chloroacetate (B1199739) to form ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.com This intermediate can then be converted to the corresponding acetohydrazide, which serves as a key synthon for producing various Schiff bases and other heterocyclic derivatives. chemmethod.com

The use of cyanoacetohydrazide as a precursor highlights the versatility of multifunctional starting materials in heterocyclic synthesis. researchgate.netchemrxiv.org Its various functional groups allow for the construction of diverse heterocyclic rings, including pyridazinethione and triazole derivatives. researchgate.net

Furthermore, the synthesis of quinazolin-4-one derivatives can be achieved from precursors like 2-mercapto-3-phenylquinazolin-4(3H)-one, which upon reaction with ethyl chloroacetate, yields ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov These examples underscore the broad scope of heterocyclic chemistry that can be accessed from precursors sharing structural motifs with this compound.

Biological Activities and Pharmacological Investigations of Ethyl 2 4 Acetamidophenyl Acetate and Its Analogues

Analgesic Activity in Preclinical Research Models

The analgesic properties of acetaminophen (B1664979), the parent compound of Ethyl 2-(4-acetamidophenyl)acetate, are well-documented, though its precise mechanisms remain a subject of extensive research. researchgate.netnih.gov Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), acetaminophen exhibits weak anti-inflammatory effects at peripheral sites. oup.com Its primary analgesic action is believed to be centrally mediated within the central nervous system (CNS). nih.gov

Preclinical studies in rodent models have consistently demonstrated acetaminophen's efficacy in reducing pain responses in various facilitated pain states, such as those induced by inflammation or nerve injury, while having minimal effect on acute nociceptive thresholds (the initial sensation of pain). researchgate.netelsevierpure.com The central analgesic effect is thought to involve multiple pathways:

Serotonergic System : Evidence suggests that acetaminophen enhances the activity of the descending serotonergic pathways, which play a crucial role in inhibiting pain signals at the spinal cord level. tandfonline.com

Endocannabinoid System : A key metabolite of acetaminophen, N-arachidonoylphenolamine (AM404), is formed in the brain. wikipedia.orgmdpi.com This metabolite has been shown to act on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, contributing to analgesia. researchgate.netmdpi.com The formation of AM404 is dependent on the enzyme fatty acid amide hydrolase (FAAH). mdpi.com

Another analogue, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate (AU 8001), has demonstrated analgesic activities in preclinical models comparable to the NSAID tolmetin. In studies using the writhing test and the Randall-Selitto method, which assess peripherally and centrally mediated analgesia, AU 8001 showed significant effects. However, it was reported to be ineffective in the hot-plate test, a model for centrally mediated analgesia involving opioid pathways. nih.gov

Table 1: Analgesic Activity of Acetaminophen Analogues in Preclinical Models

| Compound | Preclinical Model | Observed Effect | Putative Mechanism |

|---|---|---|---|

| Acetaminophen | Carrageenan-induced hyperalgesia | Reduces inflammatory pain | Central action, modulation of serotonergic and endocannabinoid systems |

| Acetaminophen | Formalin test (Phase II) | Reduces inflammatory pain | Central action, modulation of serotonergic and endocannabinoid systems |

| Acetaminophen | Neuropathic pain models | Reduces thermal hyperalgesia and mechanical allodynia | Central action, modulation of serotonergic and endocannabinoid systems |

| AU 8001 | Acetic acid-induced writhing test | Significant reduction in writhing | Peripheral and central anti-nociceptive action |

| AU 8001 | Randall-Selitto test | Significant analgesic effect | Peripheral and central anti-nociceptive action |

| AU 8001 | Hot-plate test | Ineffective | Suggests lack of involvement of opioid pathways |

Anti-inflammatory Effects and Underlying Mechanisms

While acetaminophen is recognized for its analgesic and antipyretic properties, its anti-inflammatory activity is considered weak compared to classical NSAIDs. oup.com This distinction is primarily attributed to its unique mechanism of cyclooxygenase (COX) enzyme inhibition.

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. wikipedia.org Traditional NSAIDs typically inhibit both COX-1 and COX-2 at the site of inflammation.

Acetaminophen's interaction with COX enzymes is more complex and context-dependent. It appears to act as a selective COX-2 inhibitor, but only under specific biochemical conditions. wikipedia.orgnih.govresearchgate.net The key factor influencing its activity is the local concentration of peroxides. In peripheral inflamed tissues, the peroxide concentration is high, which counteracts the inhibitory effect of acetaminophen. oup.comwikipedia.org In contrast, in the CNS where peroxide levels are lower, acetaminophen can effectively inhibit COX activity, explaining its potent analgesic and antipyretic effects. oup.com

Studies have shown that acetaminophen inhibits prostaglandin synthesis by reducing the active, oxidized form of the COX enzyme back to its resting form. nih.gov This mechanism makes its inhibitory action more effective in environments with low peroxide tone. nih.gov In vitro and ex vivo studies in human whole blood have demonstrated that acetaminophen has a 4.4-fold selectivity for inhibiting COX-2 over COX-1. nih.govresearchgate.net

Table 2: Cyclooxygenase (COX) Inhibition by Acetaminophen

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| In Vitro IC₅₀ | 113.7 µmol/L nih.govresearchgate.net | 25.8 µmol/L nih.govresearchgate.net | 4.4 |

| Ex Vivo IC₅₀ | 105.2 µmol/L researchgate.net | 26.3 µmol/L researchgate.net | 4.0 |

| Maximal Ex Vivo Inhibition | 56% nih.govresearchgate.net | 83% nih.govresearchgate.net | N/A |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Beyond direct enzyme inhibition, acetaminophen and its analogues can influence inflammatory processes by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net

Studies in murine hepatoma cells have shown that acetaminophen can inhibit the activation of NF-κB by interfering with the oxidant signal required for its activation. oup.com This antioxidant-like activity may contribute to its weak anti-inflammatory effects. oup.com In contrast, some research indicates that acetaminophen can increase NF-κB activity in specific cell types, such as MCF-7 breast cancer cells, suggesting its effects are highly cell-context dependent. oup.comresearchgate.net

Overdoses of acetaminophen are known to cause liver injury, a process in which inflammatory cytokines play a role. Studies in animal models of acetaminophen-induced hepatotoxicity have shown increased expression of TNF-α and NF-κB. researchgate.net However, other research suggests that inhibiting TNF-α does not prevent acetaminophen-induced liver damage, indicating a complex relationship. nih.gov In chondrocytes under inflammatory conditions, paracetamol has been shown to inhibit the secretion of IL-6. dovepress.com

Anticancer Activity in In Vitro Cellular Models

The effects of acetaminophen and its analogues on cancer cells are complex and appear to be highly dependent on the cell type and the presence of specific receptors. Research has yielded conflicting results, with some studies suggesting a potential for anti-cancer activity and others indicating a proliferative effect.

In the context of estrogen receptor-positive (ER+) breast cancer cells like MCF-7, studies have shown that acetaminophen can stimulate cell proliferation. nih.govwvu.edu This effect appears to be dependent on the presence of estrogen receptors, as it is not observed in ER-negative cells. nih.gov

The mechanism involves an interaction with the estrogen receptor signaling pathway, although acetaminophen does not bind directly to the receptor in the same way as estradiol. nih.gov The proliferative effect is associated with an increase in c-myc RNA expression and enhanced NF-κB activity. oup.comresearchgate.net Antiestrogen treatments can inhibit the proliferation induced by acetaminophen, further supporting the involvement of the ER pathway. nih.gov

Table 3: Effects of Acetaminophen on MCF-7 Breast Cancer Cells

| Endpoint | Observation | Implication |

|---|---|---|

| Cell Proliferation | Stimulated in ER+ cells | Potential for promoting growth in hormone-sensitive cancers |

| Estrogen Receptor (ER) | Effect is ER-dependent but does not involve direct binding | Interacts with ER signaling pathway through an alternative mechanism |

| Gene Expression | Increased c-myc RNA levels | Upregulation of a key proto-oncogene involved in cell growth |

| Signaling Pathway | Increased NF-κB activity | Activation of a pathway with complex roles in cell survival and proliferation |

Research into the effects of acetaminophen on other cancer cell lines has produced varied results. In the human liver cancer cell line HepG2, acetaminophen has been shown to be cytotoxic and capable of inhibiting cell proliferation. researchgate.net This effect was enhanced when combined with a glutathione-depleting agent, suggesting that the mechanism involves the generation of reactive metabolites, similar to the process that causes hepatotoxicity at high doses. researchgate.net Early preclinical studies also explored high-dose acetaminophen as a potential treatment for hepatoma cell lines. mdpi.com

Conversely, studies on colon cancer have suggested a protective effect. In a rat model, acetaminophen was shown to inhibit the early initiating effects of the colon carcinogen 3,2'-dimethyl-4-aminobiphenyl (DMAB) on colonic enterocytes. nih.gov It significantly reduced the replication of these cells and the formation of DNA adducts caused by the carcinogen. nih.gov However, direct cytotoxicity studies on the HCT-116 human colon carcinoma cell line are less conclusive regarding acetaminophen's direct anti-cancer efficacy. The compound is often used as a reference or control in studies evaluating other potential anti-cancer agents.

Table 4: Summary of Acetaminophen's Effects on HepG2 and HCT-116 Cell Lines

| Cell Line | Cancer Type | Observed Effect of Acetaminophen |

|---|---|---|

| HepG2 | Liver Carcinoma | Cytotoxic, inhibits cell proliferation researchgate.net |

| HCT-116 | Colon Carcinoma | Protective effect against carcinogen-induced changes in preclinical models nih.gov |

Antimicrobial Efficacy Against Pathogens

The search for new antimicrobial agents has led researchers to explore various synthetic compounds, including derivatives of well-known drugs like paracetamol. researchgate.netresearchgate.net Modification of the paracetamol structure has yielded analogues with promising activity against a range of bacterial and fungal pathogens. researchgate.netijcap.in

Detailed research findings indicate that the introduction of different chemical moieties to the paracetamol backbone can result in compounds with moderate to high antimicrobial efficacy. For instance, paracetamol derivatives incorporating aryl-imidazolidinyl groups have demonstrated activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungi Aspergillus niger and Candida albicans. researchgate.net Similarly, other synthesized acyclic nucleoside analogues of paracetamol have shown notable antibacterial effects against pathogens like Salmonella typhi and Micrococcus. ijsrp.org

The development of these derivatives is a strategic approach to combat the rise of multi-drug resistant microbial strains, which pose a significant threat to global health. researchgate.net While specific data for this compound is not extensively documented in available literature, the general findings for its analogues suggest that it may serve as a scaffold for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Paracetamol Analogues

| Compound Type | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Paracetamol-Aryl Imidazolidinyl Hybrid | Staphylococcus aureus | Active | researchgate.net |

| Paracetamol-Aryl Imidazolidinyl Hybrid | Escherichia coli | Active | researchgate.net |

| Paracetamol-Aryl Imidazolidinyl Hybrid | Candida albicans | Active | researchgate.net |

| Acyclic Nucleoside Analogue (Compound 15) | Salmonella typhi | Notable Activity | ijsrp.org |

| Acyclic Nucleoside Analogue (Compound 16) | Salmonella typhi | Notable Activity | ijsrp.org |

| Acyclic Nucleoside Analogue (Compound 19) | Micrococcus | Appreciable Activity | ijsrp.org |

Antioxidant Properties and Free Radical Scavenging Assays

A number of paracetamol derivatives have been investigated for their potential as antioxidants. researchgate.netijpsnonline.com Antioxidant compounds can neutralize harmful free radicals, which are implicated in a variety of diseases and cellular damage. The evaluation of antioxidant potential is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net

These findings suggest that the ester group in this compound could influence its antioxidant profile, a hypothesis that warrants further investigation through specific free radical scavenging assays.

Table 2: Antioxidant Activity of Selected Compounds/Extracts in Radical Scavenging Assays

| Compound/Extract | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| Ethyl Acetate (B1210297) Fraction of Macaranga hypoleuca | DPPH | 14.31 µg/mL | e3s-conferences.org |

| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 µg/mL | e3s-conferences.org |

| Ethyl Acetate Extract of Delonix regia Flowers | DPPH | 29.69 µg/mL | researchgate.net |

| Ellagic Acid | DPPH | 17 ± 4 µM | mdpi.com |

| Ellagic Acid Peracetate | DPPH | 32 ± 6 µM | mdpi.com |

Comparative Pharmacological Profile with Parent Compounds (e.g., Paracetamol)

Paracetamol, chemically known as N-acetyl-p-aminophenol, is a widely used analgesic and antipyretic agent. biomedpharmajournal.orgresearchgate.net However, it possesses very weak anti-inflammatory activity. biomedpharmajournal.org This is because its inhibitory effect on cyclooxygenase (COX) enzymes is more pronounced in the central nervous system than in peripheral tissues, where inflammatory responses are often mediated. biomedpharmajournal.orgnih.gov A key area of research is the synthesis of paracetamol derivatives, such as esters, to modify its pharmacological profile, potentially enhancing its therapeutic benefits while reducing its known risk of hepatotoxicity at high doses. researchgate.netijpsnonline.com

Ester prodrugs of paracetamol are designed to be converted into the active parent drug within the body. researchgate.net This approach can alter the drug's absorption, distribution, and metabolism. For instance, creating ester prodrugs of paracetamol with sulfur-containing amino acids has been shown to result in lower hepatotoxicity compared to paracetamol itself. researchgate.netijpsnonline.com The primary toxic metabolite of paracetamol, N-acetyl-p-benzoquinoneimine (NAPQI), is responsible for liver damage in overdose situations. researchgate.net Modifications that reduce the formation of NAPQI or enhance its detoxification could lead to safer analgesics.

Furthermore, some derivatives have demonstrated improved therapeutic effects. Certain analogues have been found to exhibit more potent and persistent analgesic and anti-inflammatory activity than the parent compound. researchgate.net Studies have also shown that paracetamol itself can have anti-inflammatory effects, such as reducing postoperative swelling, which may be enhanced in its derivatives. nih.govnih.gov By modifying the phenolic hydroxyl group of paracetamol, as is the case in this compound, it is possible to create compounds with an improved therapeutic index, offering a better balance of efficacy and safety compared to the original drug. researchgate.net

Mechanistic Elucidation of Biological Actions of Ethyl 2 4 Acetamidophenyl Acetate

Identification of Molecular Targets and Ligand-Target Interactions

Direct studies identifying the specific molecular targets of ethyl 2-(4-acetamidophenyl)acetate are not extensively available in current scientific literature. However, its chemical structure, particularly the acetamidophenyl moiety, is analogous to that of acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic. This structural similarity suggests that this compound may interact with similar molecular targets.

Acetaminophen is known to be a selective inhibitor of cyclooxygenase-2 (COX-2) medchemexpress.comnih.gov. The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibitory action on COX-2 is a critical aspect of the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could also exhibit inhibitory activity towards COX-2. The interaction would likely involve the binding of the compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

Another potential area of interaction is suggested by a related compound, ethyl 2-(4-aminophenoxy)acetate, which has been identified as a precursor for dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) mdpi.com. Although structurally different in the linker between the phenyl ring and the acetate (B1210297) group, the presence of the ethyl acetate and a substituted phenyl ring suggests a potential, albeit less direct, for this compound to interact with these or similar receptors. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, and its activation is a key mechanism for a class of antidiabetic drugs. Glucokinase is a key enzyme in glucose metabolism.

A summary of potential molecular targets based on structurally similar compounds is presented in Table 1.

| Potential Target | Basis for Postulation | Potential Interaction |

| Cyclooxygenase-2 (COX-2) | Structural similarity to Acetaminophen medchemexpress.com | Inhibition of prostaglandin synthesis |

| N-acetyltransferase 2 (NAT2) | Acetaminophen is a potent inhibitor medchemexpress.com | Alteration of xenobiotic metabolism |

| Glucokinase (GK) | A related compound is a precursor for GK activators mdpi.com | Modulation of glucose metabolism |

| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | A related compound is a precursor for PPARγ activators mdpi.com | Regulation of gene expression related to metabolism |

Further computational and experimental studies, such as molecular docking and in vitro binding assays, are necessary to confirm these potential ligand-target interactions for this compound.

Pathway Analysis of Cellular and Enzymatic Modulation

The modulation of cellular and enzymatic pathways by this compound would be a direct consequence of its interactions with specific molecular targets. Based on the potential targets identified, several pathways could be affected.

If this compound acts as a COX-2 inhibitor, it would primarily modulate the prostaglandin synthesis pathway . By inhibiting COX-2, the compound would reduce the production of prostaglandins such as PGE2, which are pivotal in mediating inflammation, pain, and fever. This would lead to a downstream anti-inflammatory effect.

Furthermore, studies on the general solvent ethyl acetate have shown that it can decrease the lipopolysaccharide (LPS)-induced mRNA expression of inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α), potentially through the NF-κB signaling pathway nih.gov. The NF-κB pathway is a central regulator of the inflammatory response. While this finding relates to the solvent and not the specific compound of interest, it provides a context for the potential anti-inflammatory properties of ethyl acetate-containing molecules.

Should this compound interact with PPARγ, it would modulate pathways involved in lipid and glucose metabolism . Activation of PPARγ leads to the transcription of genes that regulate fatty acid storage and glucose metabolism, which is the mechanism of action for thiazolidinedione antidiabetic drugs.

The potential interaction with glucokinase suggests a role in the glycolytic pathway . As a key regulator of glucose sensing in pancreatic β-cells and hepatocytes, activation of glucokinase would enhance glucose uptake and metabolism.

Table 2 summarizes the potential pathway modulations by this compound.

| Cellular/Enzymatic Pathway | Potential Modulation | Implied Biological Effect |

| Prostaglandin Synthesis | Inhibition of COX-2 mediated prostaglandin production | Anti-inflammatory, Analgesic |

| NF-κB Signaling | Downregulation of pro-inflammatory gene expression nih.gov | Anti-inflammatory |

| Lipid and Glucose Metabolism | Activation of PPARγ-mediated gene transcription | Antidiabetic |

| Glycolysis | Activation of Glucokinase | Hypoglycemic |

It is important to reiterate that these potential mechanisms are inferred from structurally related compounds and general studies on ethyl acetate. Direct experimental evidence on the specific cellular and enzymatic modulation by this compound is currently lacking. Future research, including cell-based assays and preclinical studies, is essential to elucidate the precise biological actions of this compound.

Analytical Methodologies for the Characterization of Ethyl 2 4 Acetamidophenyl Acetate

Spectroscopic Characterization Techniques.rsc.orgbris.ac.ukrsc.orgresearchgate.netnist.govchemicalbook.com

Spectroscopic methods are indispensable for confirming the chemical structure of ethyl 2-(4-acetamidophenyl)acetate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR).rsc.orgresearchgate.netnist.govchemicalbook.comcymitquimica.com

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals for this compound include a triplet corresponding to the methyl protons (CH₃) of the ethyl group and a quartet for the methylene (B1212753) protons (CH₂) of the same group. Additionally, singlets are observed for the methyl protons of the acetamido group and the methylene bridge protons. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum. The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For this compound, distinct signals are expected for the carbonyl carbons of the ester and amide groups, the carbons of the ethyl group, the methylene bridge carbon, and the aromatic carbons. The chemical shifts of these carbons provide confirmatory evidence of the compound's structure. For instance, the carbonyl carbons are typically found at the downfield end of the spectrum (~170-175 ppm), while the aliphatic carbons of the ethyl group appear at the upfield end.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.3 | Triplet | Ethyl -CH₃ |

| ~2.1 | Singlet | Acetamido -CH₃ |

| ~3.6 | Singlet | Methylene bridge -CH₂- |

| ~4.1 | Quartet | Ethyl -OCH₂- |

| -7.5 | Multiplet | Aromatic protons |

| ~9.8 | Singlet | Amide -NH- |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14 | Ethyl -CH₃ |

| ~24 | Acetamido -CH₃ |

| ~42 | Methylene bridge -CH₂- |

| ~61 | Ethyl -OCH₂- |

| ~120-138 | Aromatic carbons |

| ~168 | Amide C=O |

| ~171 | Ester C=O |

Infrared (IR) and Raman Spectroscopy.rsc.orgrsc.orgchemicalbook.comcymitquimica.comfluorochem.co.uk

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Another prominent band, attributed to the C=O stretching of the amide group, appears at approximately 1650 cm⁻¹. The N-H stretching vibration of the amide is visible as a band around 3300 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are observed in the 2800-3100 cm⁻¹ region, and C-O stretching of the ester is seen around 1240 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show characteristic peaks for the various functional groups, which can be useful for confirming the assignments made from the IR spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | Amide N-H | Stretch |

| ~1740 | Ester C=O | Stretch |

| ~1650 | Amide C=O | Stretch |

| ~1240 | Ester C-O | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy.rsc.orgnist.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, will show absorption maxima (λ_max) corresponding to the π → π* transitions of the benzene (B151609) ring and the n → π* transitions of the carbonyl groups. The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring.

Mass Spectrometry.rsc.orgbris.ac.uk

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (221.25 g/mol ). aldlab.com The fragmentation pattern can further confirm the structure, with characteristic fragments arising from the loss of the ethyl group, the ethoxycarbonyl group, or the acetamido group.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 221 | [M]⁺ |

| 178 | [M - C₂H₅O]⁺ |

| 149 | [M - C₂H₅OCO]⁺ |

| 134 | [M - CH₃CONH₂ - C₂H₅]⁺ |

Chromatographic Techniques for Separation and Purity Analysis.rsc.orgrsc.org

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC).rsc.orgrsc.orgresearchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A spot of the sample is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents. The components of the sample move up the plate at different rates depending on their polarity and their interaction with the stationary and mobile phases.

The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions (stationary phase, mobile phase, and temperature). For this compound, a common mobile phase system is a mixture of ethyl acetate (B1210297) and hexane. rsc.org The R_f value can be used to identify the compound by comparing it to a standard, and the presence of multiple spots indicates the presence of impurities. For instance, an R_f value of 0.42 has been reported using a mobile phase of ethyl acetate/chloroform (2:8).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable tool for the analysis of this compound, enabling the separation and quantification of the main compound and any process-related impurities. While a specific monograph for this compound may not be universally published, a robust analytical method can be established based on the well-documented analysis of its structural analogs, such as acetaminophen (B1664979) and other aromatic esters. nih.govsielc.com

A typical reverse-phase HPLC (RP-HPLC) method is preferred for this analysis, leveraging the compound's moderate polarity. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. sielc.com

Method Parameters:

A suitable HPLC method for the analysis of this compound would involve a C18 column, which is a versatile stationary phase packed with silica particles that have been surface-modified with C18 alkyl chains. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and the analyte itself. sielc.com

Detection is commonly achieved using a UV detector, as the aromatic ring and amide chromophores in this compound absorb UV light. The detection wavelength is typically set at a maximum absorbance to ensure high sensitivity.

Detailed Research Findings:

Method development and validation are critical to ensure that the analytical procedure is accurate, precise, and reliable. Validation would typically include an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 5.8 min |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |

The specificity of the method ensures that the peak for this compound is well-resolved from any impurities or degradation products. Linearity would be established by analyzing a series of solutions of known concentrations and plotting the peak area against concentration, which should yield a correlation coefficient (r²) close to 1.000. Precision, measured as the relative standard deviation (RSD) of a series of measurements, should be low, typically below 2%. Accuracy is determined by spike-recovery experiments and should be within a range of 98-102%.

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the solid-state structure of a crystalline compound like this compound. azom.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise arrangement of atoms in the crystal lattice. This information includes the unit cell dimensions, space group, and the positions of all atoms within the asymmetric unit. researchgate.net

The crystal structure provides invaluable insights into the molecule's conformation, as well as the nature and geometry of intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state.

Detailed Research Findings:

While the specific crystal structure of this compound is not publicly available, the crystallographic data for structurally related compounds, such as ethyl 2-(4-aminophenoxy)acetate, provides a clear indication of the type of information that would be obtained from an XRD analysis. mdpi.com For instance, a study on ethyl 2-(4-aminophenoxy)acetate revealed a triclinic crystal system with the P-1 space group. mdpi.com

The process of structure determination involves growing a suitable single crystal, collecting diffraction data using a diffractometer, solving the phase problem, and refining the structural model against the experimental data.

Below is a representative table of crystallographic data that could be expected for this compound, based on the data for analogous structures.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₅NO₃ |

| Formula Weight | 221.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 12.9 |

| b (Å) | ~ 7.1 |

| c (Å) | ~ 13.5 |

| α (°) | 90 |

| β (°) | ~ 115 |

| γ (°) | 90 |

| Volume (ų) | ~ 1115 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~ 1.32 |

The refined crystal structure would reveal the planarity of the phenyl ring and the amide group, the conformation of the ethyl acetate side chain, and the hydrogen bonding network. Typically, in such structures, the amide groups form hydrogen bonds (N-H···O=C) with neighboring molecules, leading to the formation of chains or sheets within the crystal lattice. These interactions are fundamental to the physical properties of the solid material, including its melting point and solubility. researchgate.net

Applications of Ethyl 2 4 Acetamidophenyl Acetate in Drug Discovery and Chemical Manufacturing

Role as a Synthetic Intermediate for Pharmaceutical Agents

Ethyl 2-(4-acetamidophenyl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those in the analgesic and anti-inflammatory drug classes. smolecule.com The core structure of this compound is closely related to paracetamol (acetaminophen), a widely used analgesic and antipyretic. nih.govunair.ac.id This structural similarity makes it a valuable starting material for creating new derivatives and analogues of existing drugs with potentially improved properties.

The primary role of this compound in drug synthesis is as a building block for more complex molecules. smolecule.com The phenylacetic acid moiety is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the synthesis of drugs like aceclofenac, a potent NSAID, involves the elaboration of a phenylacetic acid derivative. epo.orggoogle.comgoogle.comresearchgate.net While specific industrial synthesis routes for all such drugs are proprietary, the fundamental chemical reactivity of this compound makes it an ideal precursor. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further reactions to build the final drug molecule. Similarly, the acetamido group can be modified or may be a crucial part of the final pharmacophore responsible for the drug's therapeutic effect.

Research has focused on synthesizing new p-aminophenol derivatives from precursors like this compound to develop safer analogues of paracetamol. nih.gov The goal is often to create compounds with similar or enhanced therapeutic activity but with a reduced risk of the side effects associated with the parent drug.

Development of Prodrug Formulations

A significant application of this compound lies in the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. The ester functional group in this compound makes it an ideal candidate for creating ester-based prodrugs.

The rationale behind developing a prodrug of a compound like N-acetyl-p-aminophenol (the active metabolite) is to improve its physicochemical properties, such as solubility, stability, or to overcome formulation challenges. For example, increasing the water solubility of a drug can make it suitable for intravenous administration, allowing for a more rapid onset of action.

The ethyl ester group in this compound can be enzymatically hydrolyzed in the body by esterases to release the active carboxylic acid or a related active metabolite. This controlled release can also help in maintaining therapeutic drug levels over a longer period and can sometimes mitigate side effects by preventing high initial concentrations of the active drug. The development of such prodrugs is a common strategy in medicinal chemistry to optimize drug delivery and efficacy.

Utility in Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the broader chemical industry, including the synthesis of agrochemicals and fine chemicals. In fine chemical manufacturing, it serves as a versatile building block for creating a wide range of more complex organic molecules due to its reactive functional groups.

In the context of agrochemicals, while specific, large-scale applications are not widely publicized, the structural motifs present in this compound are found in some biologically active compounds. For example, research into novel insecticides has explored derivatives of furanone, which can be synthesized from precursors with similar functionalities. ekb.eg The development of new pesticides often involves the synthesis and screening of large libraries of compounds, and versatile intermediates like this compound are essential for this process.

The general utility of this compound in organic synthesis stems from the reactivity of the ester and amide groups, as well as the potential for substitution reactions on the aromatic ring. This allows chemists to use it as a starting point to introduce a variety of other functional groups and build molecular complexity for diverse applications in materials science and other areas of chemical manufacturing.

Future Research Directions and Translational Perspectives for Ethyl 2 4 Acetamidophenyl Acetate

Exploration of Novel Biological Targets and Therapeutic Areas

Future research on Ethyl 2-(4-acetamidophenyl)acetate is increasingly focused on uncovering new biological targets and expanding its therapeutic applications. While its analgesic and anti-inflammatory properties are recognized, stemming from its relationship to paracetamol (acetaminophen), studies are now delving into the potential of its derivatives in other significant areas such as cancer and microbial infections. The structural backbone of this compound serves as a valuable scaffold for chemical modifications, enabling the development of novel molecules with potentially enhanced or entirely new pharmacological activities.

A key area of investigation is the synthesis and biological assessment of new analogues. For instance, research into thiazolidinone derivatives synthesized from this compound has shown potential anticancer activity against MCF-7 breast cancer cells. This suggests that structural alterations can unlock new therapeutic avenues. Similarly, modifications to the core structure have been demonstrated to yield compounds with improved anti-inflammatory and pain-relieving effects. The exploration of these derivatives involves screening them against a variety of biological targets, including enzymes and receptors involved in inflammation, such as cyclooxygenase (COX) enzymes, and cellular pathways critical to cancer progression. sciforum.net Furthermore, preliminary studies indicate that the compound and its derivatives may possess antimicrobial properties against certain bacteria and fungi, opening up possibilities for treating infectious diseases.

A significant aspect of this research involves understanding the structure-activity relationships (SAR) that dictate the compound's biological effects. By systematically altering the chemical structure, for example, by introducing various functional groups, researchers can fine-tune the molecule's interaction with specific biological targets. The overarching aim is to identify novel derivatives with superior efficacy and selectivity, which could lead to the development of next-generation treatments for a wide range of conditions.

Advanced Computational Approaches in Compound Design

Advanced computational methods are playing an increasingly vital role in the design and discovery of new drug candidates derived from the this compound structure. These in silico techniques provide powerful tools for predicting the biological activity of new compounds, optimizing their molecular features, and elucidating their mechanisms of action at the molecular level.

Key Computational Techniques:

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein target, helping to estimate binding affinity and identify key interactions for designing more potent and selective molecules. sciforum.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical correlation between a compound's chemical structure and its biological activity, enabling the prediction of activity for new compounds and prioritizing them for synthesis. nih.gov |

| Molecular Dynamics (MD) Simulations | Provides a dynamic view of the ligand-protein interaction over time, offering deeper insights into the compound's mechanism of action by revealing its effects on the protein's conformation and dynamics. nih.gov |

Molecular docking is a fundamental technique used to simulate how a derivative of this compound might bind to a biological target, such as an enzyme or receptor. sciforum.netnih.gov This helps in designing compounds that can interact more effectively with their intended targets. QSAR studies, on the other hand, analyze a series of related compounds to identify the structural features that are crucial for their biological activity. nih.gov This knowledge allows researchers to predict the potency of new, unsynthesized molecules.

Furthermore, molecular dynamics simulations can offer a more detailed understanding of how these compounds interact with their biological targets over time. nih.gov The combined use of these computational tools significantly streamlines the drug discovery process. It allows for a more rational design of new derivatives, reducing the time and resources required to identify and optimize promising therapeutic agents based on the this compound scaffold.

Sustainable and Scalable Synthetic Processes

With the expanding therapeutic potential of this compound and its derivatives, the development of sustainable and scalable methods for their synthesis is a critical research focus. The principles of green chemistry are being increasingly applied to pharmaceutical manufacturing to minimize environmental impact, reduce waste, and improve energy efficiency. jddhs.commdpi.compharmacyjournal.org

Another important aspect is the adoption of more environmentally friendly reaction media. jddhs.comejcmpr.com Traditional organic solvents can be hazardous, and research is turning towards greener alternatives like water or bio-based solvents. ejcmpr.com In some cases, solvent-free reaction conditions are being investigated to further reduce the environmental footprint. jddhs.commdpi.com

Furthermore, the shift from traditional batch production to continuous flow manufacturing presents significant advantages. jddhs.com Flow chemistry enables better control over reaction conditions, enhances safety, and can lead to higher productivity. jddhs.com Implementing continuous flow processes for the synthesis of this compound could make its production more efficient and easier to scale up. The integration of these green chemistry principles is essential for the long-term viability of this compound as a platform for developing new pharmaceuticals. jddhs.commdpi.compharmacyjournal.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-acetamidophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, 2-(4-acetamidophenyl)acetic acid (CAS 699-02-0) can be esterified using N-hydroxyphthalimide (NHPI), EDC•HCl, and catalytic DMAP in acetone/hexanes. Reaction optimization includes controlling stoichiometry (e.g., 1.12 equiv. NHPI, 0.05 equiv. DMAP) and purification via silica-based flash chromatography (30% acetone in hexanes yields 88%) . Temperature and solvent polarity adjustments may reduce side products like unreacted acid or phthalimide byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂), acetamido protons (δ ~2.1 ppm for CH₃), and aromatic protons (δ ~7.3–7.5 ppm). The ¹³C-NMR in CDCl₃ shows carbonyl carbons (C=O) at ~170–175 ppm .

- IR : Stretching vibrations for C=O (ester: ~1740 cm⁻¹; acetamido: ~1650 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Strategies:

- Purity Verification : Use HPLC-MS to detect trace impurities (e.g., unreacted 2-(4-acetamidophenyl)acetic acid).

- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria in the ester group) by acquiring spectra at 25°C and 60°C .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) to validate assignments .

Q. What strategies improve regioselectivity when synthesizing derivatives like 2-((4-acetamidophenyl)amino)phenyl acetates?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., acetamido NH) using Boc or Fmoc groups during coupling to prevent side reactions .

- Catalytic Systems : Use Ir(dF-ppy)₃ (0.01 equiv.) under blue light for radical-polar crossover fluorination, achieving 73% yield with triethylamine trihydrofluoride .

- Kinetic Control : Lower reaction temperatures (-20°C) favor slower, more selective nucleophilic attacks on the ester carbonyl .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the ester carbonyl (LUMO ≈ -1.5 eV) is susceptible to nucleophilic addition .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DCM vs. acetone) on transition-state energy barriers for transesterification .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response data in biological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s Test : Compare means across treatment groups (e.g., enzyme inhibition assays) to assess significance (p < 0.05) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data .

Structural & Functional Analogues

Q. What structural modifications enhance the bioactivity of this compound analogs?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce -CF₃ at the phenyl ring (e.g., Ethyl 2-(4-trifluoromethylphenyl)acetate, CAS 331-33-9) to improve metabolic stability .

- Heterocyclic Replacements : Substitute the acetamido group with imidazole (e.g., AC2 derivative) to enhance antibacterial activity via π-π stacking with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.